Potassium 6-hydroxynaphthalene-2-sulfonate
Overview
Description
Synthesis Analysis
The synthesis of related sulfonated compounds involves multiple steps, including direct condensation, reduction, diazotization, sulfonyl chlorination, hydrolysis, and neutralization. For instance, the synthesis of potassium 4-sulfophthalonitrile, a hydrophilic precursor of phthalocyanine, was achieved with an overall yield of 22% through these steps, as characterized by various spectroscopic methods . Similarly, the synthesis of amphiphilic phthalocyanine derivatives involved direct condensation of a hydrophilic precursor with a hydrophobic precursor, followed by separation and purification techniques .
Molecular Structure Analysis
The molecular structure of sulfonated compounds is characterized by the presence of sulfonate groups attached to an aromatic ring. These groups significantly influence the solubility and reactivity of the molecule. For example, the amphiphilic phthalocyanine compound synthesized in one study exhibited a C4h-structure, as identified by NMR signals, which is indicative of its complex molecular symmetry .
Chemical Reactions Analysis
Sulfonated aromatic compounds can participate in various chemical reactions, including oxidation and catalysis. The metalloporphyrin-catalyzed oxidation of 2-methylnaphthalene by potassium monopersulfate resulted in the formation of naphthoquinones, demonstrating the reactivity of sulfonated compounds in redox reactions . The mechanism of these reactions is proposed to be similar to that of cytochrome P-450-type oxygenation, involving oxygen atom transfer .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonated compounds are influenced by their amphiphilic nature and the presence of sulfonate groups. These properties include solubility in water, thermal stability, and reactivity. The amphiphilic phthalocyanine compound showed potential application in photodynamic therapy of cancer due to its inhibitory rate of up to 90.3%, indicating its biological activity . Additionally, sulfonated nitroxides synthesized in another study were used as spin probes to investigate the properties of ionic liquids, highlighting their utility in molecular research .
Scientific Research Applications
-
Organic Synthesis
- Summary of the application : 2-Naphthol, which is structurally similar to 6-hydroxynaphthalene-2-sulfonate, is an important starting material in various organic transformations . It has multiple reactive sites that allow it to be utilized in several kinds of organic reactions .
- Methods of application : The electron-rich aromatic framework of 2-naphthol is used in multicomponent reactions for the construction of diverse N/O-containing heterocyclic framework .
- Results or outcomes : The unique reactivity of 2-naphthol, along with its easy accessibility and handling, moisture stability, and low cost, makes it a fascinating candidate for organic chemists .
-
Environmental Science
- Summary of the application : 6:2 fluorotelomer sulfonate (FTS), which is structurally similar to 6-hydroxynaphthalene-2-sulfonate, undergoes indirect photolysis in leachate .
- Methods of application : The study investigated phototransformation of spiked 6:2 FTS in leachate under simulated sunlight, using a metal halide lamp .
- Results or outcomes : The results showed that 6:2 FTS was undergoing indirect photolysis in leachate (half-life of ∼ 15 days), suggesting that indirect photolysis of 6:2 FTS is likely a relevant transformation pathway in sunlit aquatic environments .
-
Dye Manufacturing
Safety And Hazards
Specific safety and hazard information for Potassium 6-hydroxynaphthalene-2-sulfonate was not found in the search results. However, as with all chemicals, appropriate safety measures should be taken when handling this compound.
Future Directions
The future directions of research and applications involving Potassium 6-hydroxynaphthalene-2-sulfonate are not explicitly mentioned in the search results. However, given its use in the synthesis of azo dyes and pigments2, potential future directions could involve the development of new dyes and pigments, or the exploration of other chemical applications.
properties
IUPAC Name |
potassium;6-hydroxynaphthalene-2-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4S.K/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9;/h1-6,11H,(H,12,13,14);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWWSVPMGHDZNJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1O.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7KO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
93-01-6 (Parent) | |
Record name | Potassium 6-hydroxy-2-naphthalenesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000833669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1029201 | |
Record name | Potassium 6-hydroxynaphthalene-2-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1029201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 6-hydroxynaphthalene-2-sulfonate | |
CAS RN |
833-66-9 | |
Record name | Potassium 6-hydroxy-2-naphthalenesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000833669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenesulfonic acid, 6-hydroxy-, potassium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Potassium 6-hydroxynaphthalene-2-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1029201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium 6-hydroxynaphthalene-2-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.483 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | POTASSIUM 6-HYDROXY-2-NAPHTHALENESULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IDS1OY3TA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.